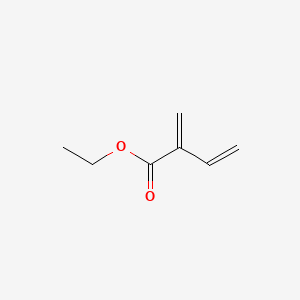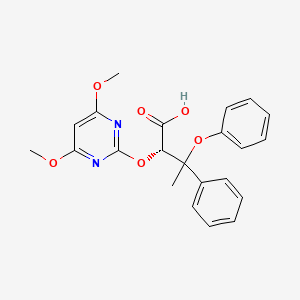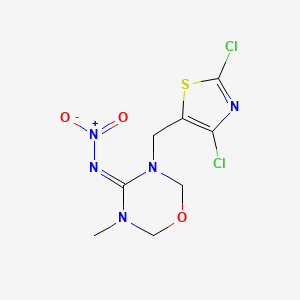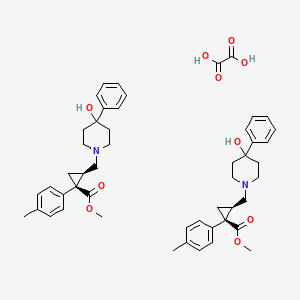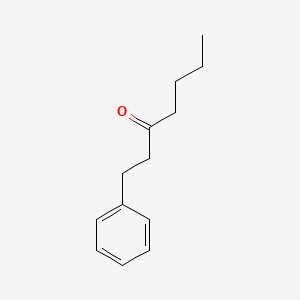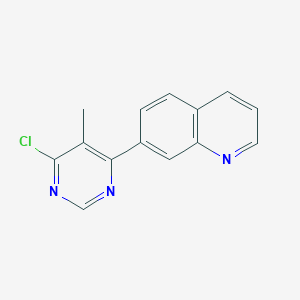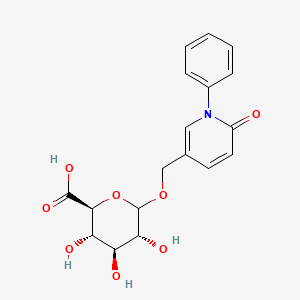
5-Hydroxymethyl-pirfenidone-O-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxymethyl-pirfenidone-O-glucuronide is a metabolite of pirfenidone, a drug primarily used for the treatment of idiopathic pulmonary fibrosis. This compound is formed through the glucuronidation of 5-hydroxymethyl-pirfenidone, which is itself a metabolite of pirfenidone. The glucuronidation process enhances the solubility of the compound, facilitating its excretion from the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxymethyl-pirfenidone-O-glucuronide typically involves the following steps:
Hydroxylation of Pirfenidone: Pirfenidone undergoes hydroxylation to form 5-hydroxymethyl-pirfenidone. This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP1A2.
Glucuronidation: The 5-hydroxymethyl-pirfenidone is then subjected to glucuronidation, a process catalyzed by UDP-glucuronosyltransferase enzymes. This reaction attaches a glucuronic acid moiety to the hydroxyl group of 5-hydroxymethyl-pirfenidone, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale hydroxylation: Utilizing bioreactors with optimized conditions for the activity of cytochrome P450 enzymes.
Glucuronidation in bioreactors: Employing UDP-glucuronosyltransferase enzymes in bioreactors to achieve efficient glucuronidation.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxymethyl-pirfenidone-O-glucuronide can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Hydrolysis: The glucuronide moiety can be hydrolyzed to release 5-hydroxymethyl-pirfenidone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze the glucuronide moiety.
Major Products
Oxidation: The major product is 5-carboxy-pirfenidone.
Hydrolysis: The major product is 5-hydroxymethyl-pirfenidone.
Applications De Recherche Scientifique
5-Hydroxymethyl-pirfenidone-O-glucuronide has several scientific research applications:
Pharmacokinetic Studies: Used to study the metabolism and excretion of pirfenidone in the body.
Biomarker Research: Serves as a biomarker for monitoring the pharmacokinetics of pirfenidone.
Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of pirfenidone.
Toxicology Studies: Used to assess the safety and toxicity of pirfenidone and its metabolites.
Mécanisme D'action
The mechanism of action of 5-hydroxymethyl-pirfenidone-O-glucuronide is primarily related to its role as a metabolite of pirfenidone. Pirfenidone exerts its effects through several pathways:
Anti-fibrotic Activity: Inhibits the production of fibrotic cytokines such as transforming growth factor-beta.
Anti-inflammatory Activity: Reduces the production of pro-inflammatory cytokines.
Antioxidant Activity: Scavenges reactive oxygen species and reduces oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Carboxy-pirfenidone: Another metabolite of pirfenidone formed through the oxidation of 5-hydroxymethyl-pirfenidone.
Pirfenidone: The parent compound used for the treatment of idiopathic pulmonary fibrosis.
Uniqueness
5-Hydroxymethyl-pirfenidone-O-glucuronide is unique due to its enhanced solubility and excretion profile compared to its parent compound and other metabolites. This property makes it an important compound for studying the pharmacokinetics and metabolism of pirfenidone.
Propriétés
Formule moléculaire |
C18H19NO8 |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(6-oxo-1-phenylpyridin-3-yl)methoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H19NO8/c20-12-7-6-10(8-19(12)11-4-2-1-3-5-11)9-26-18-15(23)13(21)14(22)16(27-18)17(24)25/h1-8,13-16,18,21-23H,9H2,(H,24,25)/t13-,14-,15+,16-,18?/m0/s1 |
Clé InChI |
QEFCXLNTGWNMEF-PDHYLSHYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C=C(C=CC2=O)COC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C=CC2=O)COC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


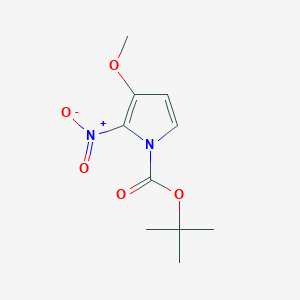
![sodium;(3R,5R)-7-[(3R)-5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13840425.png)
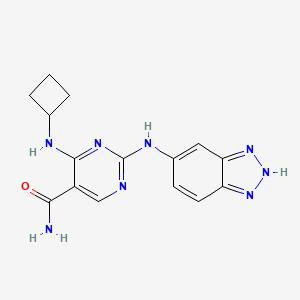
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
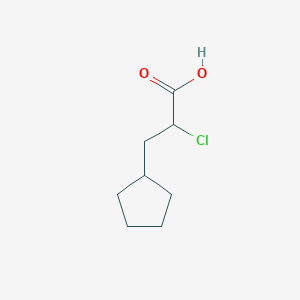
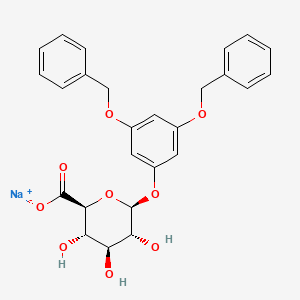
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13840466.png)
